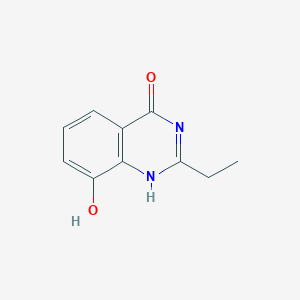
2-Ethyl-8-hydroxyquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-8-hydroxyquinazolin-4(1H)-one, also known as EHOQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the quinazolinone family, which has been extensively studied for its biological activities. EHOQ has been found to exhibit promising properties such as anti-inflammatory, antioxidant, and antitumor effects. In
科学研究应用
2-Ethyl-8-hydroxyquinazolin-4(1H)-one has been extensively studied for its potential applications in various fields of scientific research. One of the significant research areas is the development of new drugs for the treatment of various diseases. 2-Ethyl-8-hydroxyquinazolin-4(1H)-one has been found to exhibit anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Moreover, 2-Ethyl-8-hydroxyquinazolin-4(1H)-one has been shown to possess antitumor activity, suggesting its potential use in cancer therapy.
作用机制
The mechanism of action of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one is not fully understood. However, it has been proposed that 2-Ethyl-8-hydroxyquinazolin-4(1H)-one exerts its biological effects by modulating various signaling pathways. For instance, 2-Ethyl-8-hydroxyquinazolin-4(1H)-one has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the activation of NF-κB signaling pathway. Additionally, 2-Ethyl-8-hydroxyquinazolin-4(1H)-one has been found to scavenge free radicals, thereby reducing oxidative stress and preventing cellular damage.
生化和生理效应
2-Ethyl-8-hydroxyquinazolin-4(1H)-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 2-Ethyl-8-hydroxyquinazolin-4(1H)-one can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, 2-Ethyl-8-hydroxyquinazolin-4(1H)-one has been found to reduce the production of reactive oxygen species (ROS) and inhibit the activity of enzymes involved in oxidative stress. In vivo studies have shown that 2-Ethyl-8-hydroxyquinazolin-4(1H)-one can reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and asthma.
实验室实验的优点和局限性
2-Ethyl-8-hydroxyquinazolin-4(1H)-one has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily checked using analytical techniques such as HPLC. Moreover, 2-Ethyl-8-hydroxyquinazolin-4(1H)-one is stable under normal laboratory conditions, making it suitable for long-term storage. However, 2-Ethyl-8-hydroxyquinazolin-4(1H)-one has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous-based experiments. Additionally, 2-Ethyl-8-hydroxyquinazolin-4(1H)-one can exhibit cytotoxicity at high concentrations, which can affect the interpretation of experimental results.
未来方向
There are several future directions for the research on 2-Ethyl-8-hydroxyquinazolin-4(1H)-one. One of the significant areas of research is the identification of its molecular targets and signaling pathways. Moreover, further studies are needed to determine the optimal dosage and administration route of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one for its potential use in clinical applications. Additionally, the development of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one derivatives with improved solubility and bioavailability can enhance its therapeutic potential. Finally, the investigation of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one's potential as a therapeutic agent for other diseases such as neurodegenerative disorders and diabetes can open new avenues for research.
Conclusion:
In conclusion, 2-Ethyl-8-hydroxyquinazolin-4(1H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one involves the reaction of 2-ethyl-4-hydroxyquinazoline with ethyl chloroformate in the presence of a base. 2-Ethyl-8-hydroxyquinazolin-4(1H)-one has been found to exhibit promising properties such as anti-inflammatory, antioxidant, and antitumor effects. Its mechanism of action involves the modulation of various signaling pathways. 2-Ethyl-8-hydroxyquinazolin-4(1H)-one has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 2-Ethyl-8-hydroxyquinazolin-4(1H)-one, including the identification of its molecular targets, the development of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one derivatives, and the investigation of its potential use in other diseases.
合成方法
The synthesis of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one involves the reaction of 2-ethyl-4-hydroxyquinazoline with ethyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield 2-Ethyl-8-hydroxyquinazolin-4(1H)-one. The yield of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one can be improved by optimizing reaction conditions such as temperature, reaction time, and the amount of reagents used.
属性
CAS 编号 |
105459-51-6 |
|---|---|
产品名称 |
2-Ethyl-8-hydroxyquinazolin-4(1H)-one |
分子式 |
C10H10N2O2 |
分子量 |
190.2 g/mol |
IUPAC 名称 |
2-ethyl-8-hydroxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-2-8-11-9-6(10(14)12-8)4-3-5-7(9)13/h3-5,13H,2H2,1H3,(H,11,12,14) |
InChI 键 |
UAZPEPIFTCFRSL-UHFFFAOYSA-N |
手性 SMILES |
CCC1=NC(=O)C2=C(N1)C(=CC=C2)O |
SMILES |
CCC1=NC2=C(C=CC=C2O)C(=O)N1 |
规范 SMILES |
CCC1=NC(=O)C2=C(N1)C(=CC=C2)O |
同义词 |
4(1H)-Quinazolinone, 2-ethyl-8-hydroxy- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



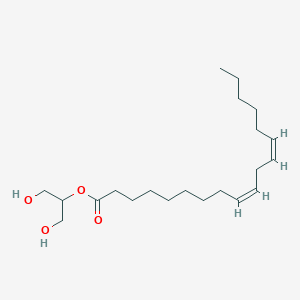
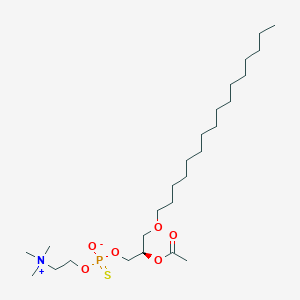
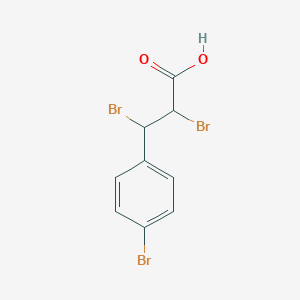
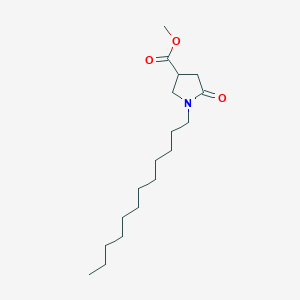
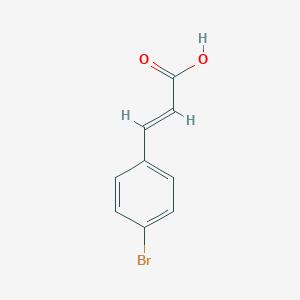
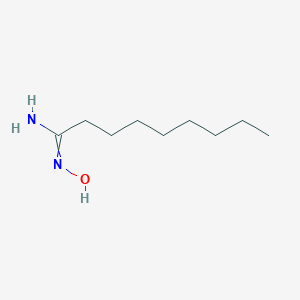
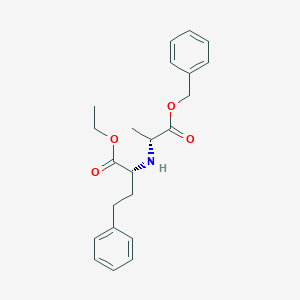
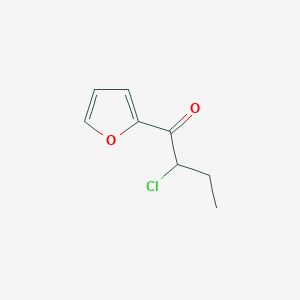
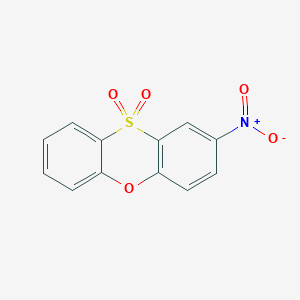
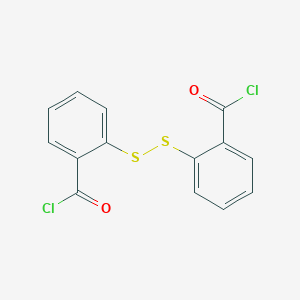
![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester](/img/structure/B17470.png)
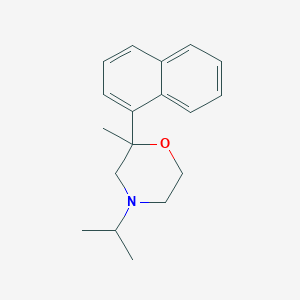
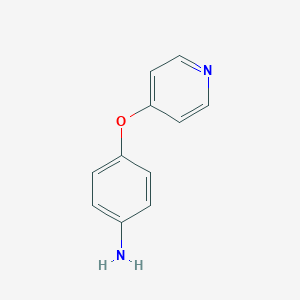
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B17476.png)